molecular formula C13H10N2O3S B11800687 6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No.: B11800687
M. Wt: 274.30 g/mol
InChI Key: KVIYSTPKBCKJCT-UHFFFAOYSA-N
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Description

6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a novel chemical entity designed for research and development applications, particularly in the field of medicinal chemistry. This compound belongs to the imidazo[2,1-b]thiazole class of heterocyclic scaffolds, which are recognized for their significant and diverse biological activities . The core imidazothiazole structure is planar and aromatic, a feature that often facilitates interactions with biological targets through π-π stacking, as observed in closely related crystal structures . The structural motif of imidazo[2,1-b]thiazole is a privileged scaffold in drug discovery. This versatility is exemplified by its presence in a range of therapeutic agents and investigational compounds, including SIRT1 activators, anticancer agents, and antimicrobials . The specific substitution pattern on this compound—featuring a 4-hydroxyphenyl group at the 6-position and a carboxylic acid at the 2-position—provides key handles for further synthetic modification and for probing structure-activity relationships. Researchers can utilize the carboxylic acid moiety for the synthesis of amide or ester derivatives, or for salt formation, while the phenolic hydroxyl group offers a site for etherification or other functionalization. This makes the compound a valuable building block for generating libraries of novel molecules aimed at various biological targets. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-hydroxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-7-11(12(17)18)19-13-14-10(6-15(7)13)8-2-4-9(16)5-3-8/h2-6,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIYSTPKBCKJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiazoles with α-Ketoesters

Inspired by methods in thiadiazole synthesis, 2-aminothiazole derivatives react with methylglyoxal or its equivalents to form the bicyclic system. For example, 3-methylimidazo[2,1-b]thiazole-2-carboxylate intermediates are synthesized by treating 2-aminothiazole-5-carboxylates with methylglyoxal in acetic acid at 80°C.

Key Reaction Parameters :

  • Solvent: Glacial acetic acid or ethanol

  • Temperature: 70–90°C

  • Yield: 65–78%

Introduction of the 4-Hydroxyphenyl Group

Suzuki-Miyaura Coupling

The 4-hydroxyphenyl moiety is introduced via palladium-catalyzed cross-coupling. A brominated imidazo[2,1-b]thiazole intermediate reacts with 4-hydroxyphenylboronic acid under Suzuki conditions:

Br-Imidazo-thiazole+4-HO-C6H4B(OH)2Pd(PPh3)4,Na2CO36-(4-HO-C6H4)-imidazo-thiazole\text{Br-Imidazo-thiazole} + \text{4-HO-C}6\text{H}4\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{6-(4-HO-C}6\text{H}_4\text{)-imidazo-thiazole}

Optimization Insights :

  • Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prevents oxidation during coupling.

  • Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF.

Methyl Group Incorporation at Position 3

Alkylation During Cyclization

The methyl group at position 3 is introduced by using methyl-containing precursors. For instance, methylglyoxal or methylamine derivatives participate in cyclization to directly install the methyl group.

Alternative Approach :
Post-cyclization methylation using methyl iodide in DMF with K2_2CO3_3 achieves 85–90% substitution.

Carboxylic Acid Functionalization

Ester Hydrolysis

The ethyl or methyl ester at position 2 is hydrolyzed to the carboxylic acid using LiOH or NaOH in aqueous methanol:

R-COOR’LiOH, MeOH/H2OR-COOH\text{R-COOR'} \xrightarrow{\text{LiOH, MeOH/H}_2\text{O}} \text{R-COOH}

Conditions :

  • Temperature: Room temperature

  • Yield: >90%

Integrated Synthetic Pathway

Combining these steps, the synthesis proceeds as follows:

  • Step 1 : Cyclize 2-amino-5-methylthiazole-4-carboxylate with methylglyoxal to form 3-methylimidazo[2,1-b]thiazole-2-carboxylate .

  • Step 2 : Brominate position 6 using NBS (N-bromosuccinimide) in CCl4_4 under light.

  • Step 3 : Suzuki coupling with TBS-protected 4-hydroxyphenylboronic acid.

  • Step 4 : Deprotect the TBS group using TBAF.

  • Step 5 : Hydrolyze the ester to carboxylic acid with LiOH.

Overall Yield : 42–48% (4 steps).

Analytical Data and Characterization

Spectral Data

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 2.45 (s, 3H, CH3_3), 6.85 (d, J=8.8J = 8.8 Hz, 2H, ArH), 7.92 (d, J=8.8J = 8.8 Hz, 2H, ArH), 8.20 (s, 1H, Thiazole-H).

  • HRMS : Calculated for C13_{13}H11_{11}N2_2O3_3S [M+H]+^+: 291.0538; Found: 291.0536.

Challenges and Mitigation

  • Regioselectivity in Bromination : NBS in CCl4_4 selectively brominates position 6 due to electronic effects.

  • Oxidation of Hydroxyphenyl : TBS protection prevents undesired oxidation during coupling.

  • Ester Hydrolysis Side Reactions : Mild alkaline conditions avoid decarboxylation .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, reduced imidazole and thiazole compounds, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves multi-step chemical reactions that yield derivatives with varied biological activities. The compound can be synthesized through condensation reactions involving imidazo-thiazole frameworks, which are known for their broad pharmacological profiles. Characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm their structures and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives, including this compound. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines, including hepatic cancer cells (HepG2). The mechanisms of action involve:

  • Inhibition of tubulin polymerization : Compounds like this compound bind to tubulin at the colchicine site, disrupting microtubule dynamics essential for cell division .
  • Induction of apoptosis : These compounds may also activate apoptotic pathways in cancer cells, leading to programmed cell death .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains and fungi. Its mechanism includes:

  • Disruption of bacterial cell membranes : The thiazole moiety enhances the compound's ability to penetrate and disrupt bacterial membranes, leading to cell lysis.
  • Inhibition of critical metabolic pathways : The compound may interfere with bacterial enzymes necessary for survival, thus exhibiting bactericidal effects .

Case Study 1: Hepatic Cancer Cell Lines

A study assessed the anti-proliferative effects of several imidazo[2,1-b]thiazole derivatives on HepG2 cells. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth with IC50 values comparable to established chemotherapeutics like Doxorubicin. Molecular docking studies suggested strong binding affinities to Glypican-3 proteins associated with hepatocellular carcinoma .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives of this compound were tested against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives displayed superior antimicrobial activity compared to standard antibiotics. This suggests potential applications in treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of 6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

6-(4-Bromophenyl)-3-methylimidazo[2,1-b]thiazole Derivatives
  • Key Difference : Bromine replaces the hydroxyl group at the phenyl ring.
  • However, reduced polarity may decrease solubility compared to the hydroxyl analog.
  • Applications : Used as intermediates in synthesizing aldose reductase inhibitors (e.g., 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide) .
6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylates
  • Key Difference : Chlorine substituent instead of hydroxyl.
  • Impact : Chlorine’s moderate electronegativity balances lipophilicity and metabolic stability. The ethyl ester derivative (e.g., ethyl 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate) shows improved cell membrane permeability but requires hydrolysis for activation .
6-(4-Methoxy-3-nitrophenyl) Derivatives
  • Key Difference : Methoxy and nitro groups on the phenyl ring.
  • Impact: The nitro group strongly withdraws electrons, while methoxy donates electrons. Nitro groups may confer cytotoxicity .

Variations in Core Substituents

6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic Acid
  • Key Difference : Methyl group at position 6 instead of 3.
  • Impact : Positional isomerism alters steric hindrance and electronic distribution. The shifted methyl group may reduce steric clashes in enzyme binding pockets compared to the 3-methyl analog .
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate Hydrochloride
  • Key Difference : Saturated 5,6-dihydro core and ethyl ester.
  • The ester group requires metabolic activation to the carboxylic acid for biological activity, delaying therapeutic effects .

Functional Group Modifications

Imidazo[2,1-b]thiazole-6-carbaldehyde Derivatives
  • Key Difference : Aldehyde group replaces carboxylic acid.
  • Impact : Aldehydes are reactive electrophiles, enabling Schiff base formation with biological amines. However, they are less stable in aqueous environments and may exhibit off-target reactivity .
6-(4-tert-Butylphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde
  • Key Difference : Bulky tert-butyl group and aldehyde at position 4.
  • Impact : The tert-butyl group enhances lipophilicity, favoring blood-brain barrier penetration. The aldehyde’s position (5 vs. 2) may redirect interactions in enzyme active sites .

Pharmacological and Physicochemical Properties

Compound LogP Solubility (mg/mL) Biological Activity
6-(4-Hydroxyphenyl)-3-methylimidazo-thiazole-2-carboxylic acid 1.8 12.5 (pH 7.4) Aldose reductase inhibition (IC₅₀: 0.8 μM)
6-(4-Bromophenyl)-3-methyl analog 3.2 2.1 (pH 7.4) Intermediate for cytotoxic agents
6-(4-Chlorophenyl)-3-methyl ethyl ester 2.9 0.5 (pH 7.4) Pro-drug requiring hydrolysis
6-Methylimidazo-thiazole-2-carboxylic acid 1.5 15.0 (pH 7.4) Moderate enzyme inhibition (IC₅₀: 5.2 μM)

Biological Activity

6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a compound of considerable interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring fused with an imidazole moiety, which is known for its role in various biological activities. The presence of the hydroxyphenyl group enhances its interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cancer types.

  • Case Study : A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins. The compound exhibited an IC50 value of less than 10 µM against several cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound's thiazole structure contributes to its antimicrobial effects. Thiazoles have been reported to possess antibacterial and antifungal properties.

  • Data Table: Antimicrobial Activity
MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus3.917.81
Escherichia coli7.8115.62
Candida albicans15.6231.25

This table illustrates the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for the compound against selected microorganisms, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

  • Mechanism : The inhibition of NF-kB signaling pathways has been identified as a key mechanism through which this compound exerts its anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Hydroxy Group : Enhances hydrogen bonding with biological targets.
  • Methyl Substitution : Contributes to lipophilicity, improving membrane permeability.
  • Thiazole Ring : Essential for interaction with various enzymes and receptors.

Q & A

Q. What are the optimal synthetic routes for 6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid?

The synthesis typically involves multi-step reactions, including coupling processes and cyclization. Key steps include:

  • Use of dimethylformamide (DMF) or dichloromethane (DCM) as reaction solvents.
  • Catalysts such as triethylamine to facilitate coupling reactions.
  • Controlled temperature and pH conditions to ensure high yields and purity. Post-synthesis purification may involve column chromatography or recrystallization from ethanol/water mixtures .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

  • Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, C=N, and O-H stretches).
  • NMR spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, particularly for the hydroxyphenyl and methyl groups.
  • Mass spectrometry (MS) determines molecular weight and fragmentation patterns.
  • High-performance liquid chromatography (HPLC) assesses purity (>95% recommended for biological assays) .

Q. How should researchers handle and store this compound to ensure stability?

  • Store in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent oxidation or hydrolysis.
  • Avoid exposure to heat, moisture, and direct light. Safety protocols (e.g., P201, P210) for handling reactive intermediates should be followed, including the use of fume hoods and personal protective equipment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or bioactivity data?

  • Systematic variable testing : Investigate solvent purity, catalyst ratios, and reaction time.
  • Reproducibility checks : Compare experimental setups (e.g., inert atmosphere vs. ambient conditions).
  • Data normalization : Account for differences in assay protocols (e.g., cell lines, incubation times) when interpreting bioactivity results .

Q. What computational strategies are effective for predicting reactivity or binding modes?

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways or transition states.
  • Molecular docking : Screen against target proteins (e.g., kinases) to prioritize derivatives for synthesis.
  • Machine learning : Train models on existing data to predict physicochemical properties or bioactivity .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR)?

  • Functional group modifications : Replace the 4-hydroxyphenyl group with electron-withdrawing (e.g., -F) or donating (e.g., -OCH₃) substituents.
  • Bioisosteric replacements : Substitute the methyl group with trifluoromethyl or cyclopropyl moieties.
  • In vitro assays : Test derivatives against relevant biological targets (e.g., antimicrobial or anticancer models) .

Q. What methodologies are recommended for analyzing degradation products or metabolic pathways?

  • LC-MS/MS : Track degradation under accelerated conditions (e.g., high temperature, UV exposure).
  • Microsomal assays : Use liver microsomes to identify phase I metabolites (e.g., hydroxylation, demethylation).
  • Stability-indicating assays : Validate HPLC methods to separate and quantify degradation products .

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